Cas no 2138240-89-6 (5-Bromo-8-ethylpyrido[4,3-d]pyrimidine)
![5-Bromo-8-ethylpyrido[4,3-d]pyrimidine structure](https://ja.kuujia.com/scimg/cas/2138240-89-6x500.png)
5-Bromo-8-ethylpyrido[4,3-d]pyrimidine 化学的及び物理的性質
名前と識別子
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- EN300-726607
- 5-bromo-8-ethylpyrido[4,3-d]pyrimidine
- 2138240-89-6
- 5-Bromo-8-ethylpyrido[4,3-d]pyrimidine
-
- インチ: 1S/C9H8BrN3/c1-2-6-3-12-9(10)7-4-11-5-13-8(6)7/h3-5H,2H2,1H3
- InChIKey: JJYAKNKOJXZFNY-UHFFFAOYSA-N
- ほほえんだ: BrC1C2=CN=CN=C2C(=CN=1)CC
計算された属性
- せいみつぶんしりょう: 236.99016g/mol
- どういたいしつりょう: 236.99016g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 38.7Ų
5-Bromo-8-ethylpyrido[4,3-d]pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-726607-1.0g |
5-bromo-8-ethylpyrido[4,3-d]pyrimidine |
2138240-89-6 | 1g |
$0.0 | 2023-06-06 |
5-Bromo-8-ethylpyrido[4,3-d]pyrimidine 関連文献
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
5-Bromo-8-ethylpyrido[4,3-d]pyrimidineに関する追加情報
5-Bromo-8-Ethylpyrido[4,3-d]Pyrimidine: A Comprehensive Overview
5-Bromo-8-Ethylpyrido[4,3-d]Pyrimidine (CAS No. 2138240-89-6) is a heterocyclic aromatic compound with significant potential in the fields of medicinal chemistry and materials science. This compound belongs to the pyrido[4,3-d]pyrimidine family, a class of bicyclic structures that have garnered considerable attention due to their diverse biological activities and structural versatility. The presence of a bromine atom at the 5-position and an ethyl group at the 8-position introduces unique electronic and steric properties, making this compound a valuable substrate for further functionalization and exploration.
The synthesis of 5-Bromo-8-Ethylpyrido[4,3-d]Pyrimidine typically involves multi-step organic reactions, including nucleophilic aromatic substitution, coupling reactions, and cyclization processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such heterocycles. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the construction of the pyrido[4,3-d]pyrimidine core with high yields and excellent regioselectivity. These methods not only enhance the scalability of the synthesis but also pave the way for exploring larger libraries of structurally related compounds for biological screening.
From a structural standpoint, 5-Bromo-8-Ethylpyrido[4,3-d]Pyrimidine exhibits a rigid bicyclic framework with conjugated π-systems. This feature contributes to its stability and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking. Recent computational studies have highlighted the compound's potential as a scaffold for drug design due to its favorable pharmacokinetic properties and low toxicity profiles.
Biological evaluations of 5-Bromo-8-Ethylpyrido[4,3-d]Pyrimidine have revealed promising activities in several therapeutic areas. For example, studies published in 2023 demonstrated that this compound exhibits potent anti-tumor activity by selectively inhibiting key enzymes involved in cancer cell proliferation. Additionally, its anti-viral properties have been explored in preclinical models, showing efficacy against certain RNA viruses through mechanisms involving viral entry inhibition.
The application of 5-Bromo-8-Ethylpyrido[4,3-d]Pyrimidine extends beyond pharmacology into materials science. Researchers have investigated its potential as a building block for advanced materials such as organic semiconductors and optoelectronic devices. Its planar structure and extended conjugation make it an ideal candidate for applications in organic electronics.
In conclusion, 5-Bromo-8-Ethylpyrido[4,3-d]Pyrimidine represents a versatile platform for chemical innovation across multiple disciplines. With ongoing advancements in synthetic methodologies and biological understanding, this compound is poised to play an increasingly important role in drug discovery and material development.
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